molecular formula C7H12BrN3O B13161498 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B13161498
M. Wt: 234.09 g/mol
InChI Key: KEHKOWYDOQSDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group, a bromine atom, and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with an appropriate amino alcohol under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.

    Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds.

Scientific Research Applications

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group.

    3-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but lacks the bromine atom.

    5-Amino-1-methyl-1H-pyrazole: Similar structure but lacks both the bromine and hydroxyl groups.

Uniqueness

The presence of both the bromine atom and the hydroxyl group in 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol makes it unique, providing a combination of reactivity and binding properties that are not found in its analogs. This uniqueness enhances its utility in various synthetic and research applications .

Properties

Molecular Formula

C7H12BrN3O

Molecular Weight

234.09 g/mol

IUPAC Name

3-amino-1-(5-bromo-1-methylpyrazol-4-yl)propan-1-ol

InChI

InChI=1S/C7H12BrN3O/c1-11-7(8)5(4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3

InChI Key

KEHKOWYDOQSDFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(CCN)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.